molecular formula C17H21ClN2O3S B2460850 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953230-30-3

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2460850
CAS No.: 953230-30-3
M. Wt: 368.88
InChI Key: MNSCRKZYJWICDS-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 953230-30-3) is a synthetic small molecule with a molecular formula of C17H21ClN2O3S and a molecular weight of 368.9 g/mol . This compound features a benzenesulfonamide scaffold linked to a piperidine ring, which is further substituted with a furan-2-ylmethyl group. The piperidine moiety is a privileged structure in pharmaceutical chemistry, found in a wide range of bioactive molecules and serving as a critical building block for drug design . Benzenesulfonamide derivatives are a significant area of investigation in medicinal chemistry. Recent scientific literature highlights that structurally related sulfonamide compounds, such as 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), have demonstrated potent anti-tumor activity by inducing ferroptosis, a form of iron-dependent programmed cell death . This specific mechanism involves the targeting of the KEAP1-NRF2-GPX4 signaling axis, leading to an accumulation of lipid reactive oxygen species (ROS) and the suppression of tumor cell proliferation and migration . Given its structural similarity to these bioactive molecules, 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a valuable reagent for researchers exploring novel pathways in oncology, cell death mechanisms, and the development of targeted therapies. It is provided for research purposes to support investigations in chemical biology, drug discovery, and preclinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSCRKZYJWICDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 1-(furan-2-ylmethyl)piperidine: This intermediate can be synthesized by reacting furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Formation of the sulfonamide: The intermediate 1-(furan-2-ylmethyl)piperidine is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the benzenesulfonamide group can be replaced by other nucleophiles.

    Oxidation and reduction: The furan ring and piperidine moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.

    Oxidation: Oxidized derivatives of the furan and piperidine rings.

    Reduction: Reduced forms of the furan and piperidine rings.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

The compound exhibits notable biological activities that are primarily attributed to its sulfonamide structure. Sulfonamides are known for their antimicrobial and anticancer properties, and this compound is no exception.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives can effectively inhibit bacterial growth. Studies have demonstrated that compounds similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related sulfonamide compounds have been reported between 15.62 to 31.25 μmol/L against MRSA strains .

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Similar sulfonamide derivatives have shown antiproliferative effects against several cancer cell lines, with GI50 values indicating substantial potency. For instance, related compounds demonstrated GI50 values as low as 38 nM against specific cancer cell lines . The mechanism of action is believed to involve the inhibition of dihydropteroate synthase in bacterial folate synthesis and interference with metabolic pathways critical for cancer cell proliferation.

Target Interaction

This compound is likely to interact with various cellular targets through binding to active sites or altering protein conformations. Its structural similarity to other biologically active compounds suggests it may disrupt membrane integrity or influence cell signaling pathways .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via urine. This pharmacokinetic profile supports the potential for therapeutic applications in both antimicrobial and anticancer contexts .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives, including this compound:

Study FocusFindingsRemarks
Antimicrobial EfficacyEffective against MRSA with MIC values of 15.62 - 31.25 μmol/LDemonstrates significant antimicrobial potential
Antiproliferative ActivityGI50 values as low as 38 nM against cancer cell linesSuggests strong anticancer properties
Mechanistic InsightsInhibition of folate synthesis pathways in bacteriaPotential application in treating bacterial infections

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and piperidine moieties may contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Analysis on the Benzenesulfonamide Core

The target compound’s benzenesulfonamide group is substituted with a chlorine atom at the 2-position. Analogous compounds in the evidence feature variations in halogenation and functional groups:

  • 5-Chloro-2-methoxybenzenesulfonamide derivatives (e.g., compound 17 in ) replace chlorine with a methoxy group, which increases electron density and may alter receptor binding kinetics .
  • 5-Chloro-2-fluorobenzenesulfonamide derivatives (e.g., compound 10 in ) introduce fluorine, enhancing metabolic stability and lipophilicity .
  • W-15 and W-18 () retain a 4-chlorobenzenesulfonamide core but incorporate piperidinylidene scaffolds and aromatic phenethyl/nitrophenethyl groups, diverging significantly in geometry and electronic properties .

Table 1: Benzenesulfonamide Core Modifications

Compound Name Substituents on Benzene Ring Key Structural Features Biological Activity (if reported)
Target Compound 2-Chloro Furan-2-ylmethyl-piperidine Not reported
Compound 17 () 5-Chloro-2-methoxy Dihydrobenzofuran-ethyl-piperidine Dual α2A/5-HT7 receptor activity
Compound 10 () 5-Chloro-2-fluoro Trifluoroethoxy-phenoxy-ethyl-piperidine α1A/α1D-adrenoceptor antagonism (Ki = 50 nM)
W-15 () 4-Chloro Phenethyl-piperidinylidene Opioid receptor interaction (structural analog of fentanyl)

Piperidine Substituent Variations

The piperidine ring’s substitution pattern critically influences receptor binding and selectivity:

  • Dihydrobenzofuran-ethyl group (compound 17, ): This bicyclic substituent increases hydrophobicity and steric bulk, likely affecting blood-brain barrier permeability .
  • Trifluoroethoxy-phenoxy-ethyl group (compound 9, ): The trifluoroethoxy group enhances metabolic stability and α1A/α1D-adrenoceptor selectivity (EC50 = 0.8–1.1 nM) .

Table 2: Piperidine Substituent Impact on Activity

Compound Name Piperidine Substituent Key Functional Effects
Target Compound Furan-2-ylmethyl Potential solubility enhancement via oxygen lone pairs
Compound 17 () Dihydrobenzofuran-ethyl Increased hydrophobicity; dual receptor modulation
Compound 9 () Trifluoroethoxy-phenoxy-ethyl High α1A/α1D selectivity (5-fold over α1B)
W-18 () 4-Nitrophenethyl Enhanced electron-withdrawing effects for receptor binding

Biological Activity

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its unique structure, featuring a furan moiety and a piperidine ring, suggests various avenues for interaction with biological systems.

Chemical Structure

The chemical structure of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

C13H16ClN2O2S\text{C}_{13}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

This structure includes:

  • A chlorine atom at the 2-position of the benzene ring.
  • A furan ring attached via a methylene bridge to a piperidine group.

The biological activity of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymes and receptors, similar to other sulfonamide derivatives.

Pharmacological Properties

  • Antimicrobial Activity : Compounds in the sulfonamide class are known for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
  • Cardiovascular Effects : Some studies have demonstrated that related sulfonamides can influence perfusion pressure and coronary resistance, indicating potential cardiovascular applications .
  • Neurological Applications : Given the piperidine moiety, there is potential for activity in neurological disorders, possibly through modulation of neurotransmitter systems.

In vitro Studies

Recent research has explored the biological effects of similar compounds on isolated organ systems. For instance, the evaluation of perfusion pressure changes in isolated rat hearts showed significant effects when treated with various sulfonamide derivatives, suggesting a mechanism involving calcium channel modulation .

Case Studies

A relevant case study involved testing the effects of various benzenesulfonamides on isolated rat hearts. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls, highlighting their potential therapeutic roles in managing cardiovascular conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CardiovascularDecreased perfusion pressure
NeurologicalPotential modulation of neurotransmitters

Table 2: Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(2-aminoethyl)-benzenesulfonamideAmino group at para positionCardiovascular effects
2-hydrazinocarbonyl-benzenesulfonamideHydrazine functional groupAntimicrobial
4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamideNitro groupAntimicrobial

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance sulfonylation efficiency .
  • Catalyst loading : Triethylamine (1.2–1.5 eq.) balances reaction rate and by-product formation .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key characterization methods include:

TechniqueApplicationParametersReference
1H/13C NMR Confirm connectivity of furan, piperidine, and sulfonamide groupsCDCl3 or DMSO-d6, 400–600 MHz
IR Spectroscopy Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹)
Mass Spectrometry Verify molecular weight (e.g., ESI-MS: [M+H]+ ~435 m/z)
HPLC Assess purity (>98%) using reverse-phase columns

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

Answer:
Discrepancies in biological data (e.g., IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., buffer pH, incubation time) .
  • Compound purity : Re-evaluate via HPLC and NMR to exclude impurities .
  • Target specificity : Use competitive binding assays or CRISPR knockouts to confirm target engagement .
  • Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental results .

Example : A study reported moderate histone methyltransferase (HMT) inhibition. Validate using:

  • Dose-response curves (0.1–100 µM) .
  • Structural analogs to identify critical functional groups (e.g., furan’s role in π-π interactions) .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Answer:
Stability optimization involves:

  • pH studies : Test degradation kinetics in buffers (pH 3–9) to identify labile bonds (e.g., sulfonamide hydrolysis at pH < 2) .
  • Temperature control : Store at –20°C in anhydrous DMSO to prevent aggregation .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., –CF3) to stabilize the sulfonamide linkage .

Q. Methodology :

Co-crystallize the compound with its target (e.g., HMT) .

Refine structures using SHELXL .

Design derivatives with substituents (e.g., –OCH3) to enhance binding (ΔG < –8 kcal/mol predicted via docking) .

Basic: What are the key physicochemical properties influencing its pharmacokinetics?

Answer:
Critical properties include:

  • LogP : ~3.2 (measured via shake-flask method), indicating moderate lipophilicity .
  • Solubility : 0.5 mg/mL in water; improves with PEG-400 co-solvents .
  • pKa : Sulfonamide NH (pKa ~10.2) affects ionization in physiological environments .

Advanced: How can computational modeling predict off-target interactions?

Answer:
Use:

  • Pharmacophore screening : Match against databases (ChEMBL, PubChem) to identify potential off-targets .
  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

Case Study : MD simulations (NAMD, 100 ns) revealed weak interactions with CYP2D6 (binding energy = –5.2 kcal/mol), suggesting low hepatotoxicity risk .

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